3-Cyclopentylazetidine hydrochloride
Description
Properties
IUPAC Name |
3-cyclopentylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-9-6-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWCMERKLYRYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-59-1 | |
| Record name | Azetidine, 3-cyclopentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Cyclopentylazetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have demonstrated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-cyclopentylazetidine have shown effective inhibition against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values of azetidine derivatives against Escherichia coli and Staphylococcus aureus, with values ranging from 0.25 to 16.00 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-Cyclopentylazetidine | E. coli | 0.25 - 16.00 |
| 3-Cyclopentylazetidine | S. aureus | 0.25 - 16.00 |
Anticancer Activity
The anticancer potential of azetidine derivatives has also been explored extensively. In vitro studies indicated that certain derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast carcinoma), HCT-116 (colon carcinoma), and A549 (lung adenocarcinoma). These compounds exhibited IC50 values that suggest strong antiproliferative effects .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.95 |
| HCT-116 | 1.50 |
| A549 | 1.20 |
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific targets involved in cell proliferation and survival pathways, potentially acting as an inhibitor of β-tubulin .
Case Studies
- Antimicrobial Efficacy : A series of studies conducted on azetidine derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, with several compounds exhibiting broad-spectrum activity.
- Anticancer Studies : In vitro assays demonstrated that the introduction of cyclopentyl groups into azetidine structures could enhance their affinity for cancer cell lines, leading to increased apoptosis in treated cells.
Scientific Research Applications
Medicinal Chemistry Applications
1. CNS Stimulants and Antihypertensive Agents
Research indicates that azetidine derivatives, including 3-cyclopentylazetidine, exhibit central nervous system (CNS) stimulant properties and can serve as antihypertensive agents. Studies have shown that these compounds can lower blood pressure significantly in hypertensive animal models when administered orally . This suggests potential applications in treating hypertension and related cardiovascular conditions.
2. Drug Development
The unique structure of 3-cyclopentylazetidine allows it to act as a scaffold for drug development. Its ability to modify pharmacokinetic properties makes it a valuable candidate in creating prodrugs that enhance bioavailability. For instance, azetidines are known to improve solubility and metabolic stability, which are critical factors in drug design .
3. Antiviral Activity
Recent studies have explored the antiviral efficacy of azetidine derivatives against various viral strains. The mechanism involves enhancing membrane permeability, allowing for better cellular uptake of antiviral agents. Comparative studies have shown that compounds derived from azetidines can exhibit antiviral activities comparable to established antiviral drugs.
Case Study 1: CNS Activity Evaluation
In a study evaluating the CNS stimulant properties of various azetidines, 3-cyclopentylazetidine was administered intraperitoneally to mice. Results indicated a dose-dependent increase in respiratory rate and activity levels, confirming its potential as a CNS stimulant .
Case Study 2: Antihypertensive Effects
A series of experiments using the Goldblatt method on hypertensive rats demonstrated that doses of 20-40 mg/kg of 3-cyclopentylazetidine hydrochloride led to significant reductions in blood pressure. This highlights its potential therapeutic role in managing hypertension .
Comparison with Similar Compounds
Table 1: Key Properties of Azetidine Derivatives
*Similarity scores are derived from structural analogs in –11.
Structural and Functional Differences
- Its TPSA (33.5 Ų) and GI absorption (high) suggest suitability for oral formulations . Fluorine (3-Fluoroazetidine hydrochloride): Fluorine’s electronegativity enhances metabolic stability and influences electronic distribution. However, its lower solubility compared to hydroxylated analogs may limit bioavailability . Cyclopentyl vs. Cyclopropylmethyl: The cyclopentyl group in 3-cyclopentylazetidine is bulkier and less strained than the cyclopropylmethyl group in ’s compound. This increases lipophilicity (logP ~2.5 estimated) and may improve blood-brain barrier penetration compared to smaller substituents .
Physicochemical Properties
- Solubility : Hydrochloride salts generally enhance water solubility, but bulky substituents like cyclopentyl may counteract this effect.
Preparation Methods
Step 1: Formation of N-substituted Azetidine Intermediate
- React a suitable primary amine (e.g., cyclopentylamine) with a propane derivative having leaving groups at the 1 and 3 positions, such as 1-bromo-3-chloropropane.
- The molar ratio of the propane derivative to the amine is typically at least 1:1, often up to 5:1 to drive the reaction.
- The reaction is conducted in a solvent mixture (e.g., butanol-water or ethanol) under agitation.
- Temperature control is critical: optimal reaction temperature is between 85°C and 150°C, with 95°C to 105°C being ideal.
- Reaction time spans several hours to ensure complete cyclization forming the azetidine ring.
Step 2: Isolation and Purification of Azetidine Salt
- After cyclization, the azetidine salt intermediate is separated from the reaction mixture by conventional methods such as filtration or extraction.
- The intermediate is dissolved in a protic solvent (preferably methanol) and treated with mineral acid (hydrochloric acid is preferred for hydrochloride salt formation).
- Hydrogenolysis may be performed using a palladium catalyst on charcoal under hydrogen pressure (20-150 psi) and moderate temperatures (40-80°C) for 1-3 hours to remove protecting groups or reduce intermediates.
Step 3: Formation of this compound
- The free base azetidine is liberated from its salt by reaction with a strong base in a hot, agitated solution.
- The free base vapor is condensed and collected as a liquid.
- The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a protic solvent.
- Crystallization and purification yield the final this compound product.
Alternative and Scalable Methods from Related Azetidine Compounds
Recent research has introduced scalable and chromatography-free methods for preparing C2-substituted azetidines, which can be adapted for 3-substituted analogues like 3-cyclopentylazetidine:
- Use of 3-chloropropanal as a precursor, which can be synthesized efficiently and condensed with sulfinamides to form azetidine intermediates.
- Lewis acid catalysts and optimized extraction sequences improve yields and scalability.
- These methods achieve high enantiomeric purity and are suitable for large-scale synthesis without chromatographic purification.
Microreactor Technology for Azetidine Hydrochloride Preparation
A patented method for preparing azetidine hydrochloride derivatives, such as 1-benzhydryl-3-hydroxyazetidine hydrochloride, employs microreactor technology for enhanced control and yield:
- Initial reaction of benzhydrylamine with epoxy chloropropane in an organic solvent at 0-60°C forms a reaction solution.
- This solution is pumped into a microreactor heated to 60-250°C under pressure (0-2 MPa) with flow rates of 1-200 mL/min.
- The short residence time (approximately 1.8 minutes) and controlled conditions lead to complete reaction and high purity.
- Post-reaction, the mixture is concentrated under reduced pressure, cooled to precipitate the product, and purified by filtration and washing.
- This method reduces reaction time, energy consumption, and environmental impact while improving yield and reproducibility, applicable to azetidine hydrochlorides preparation.
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes
- The reaction temperature and agitation are critical to ensure complete cyclization and high purity of azetidine intermediates.
- Use of protic solvents such as methanol facilitates salt formation and hydrogenolysis steps.
- Catalytic hydrogenation with palladium on charcoal under controlled pressure and temperature efficiently removes protecting groups.
- Microreactor technology offers a modern approach to reduce reaction time and improve reproducibility.
- Scalable methods avoiding chromatography enhance industrial applicability.
- The molar ratio of reactants and reaction time must be optimized for maximum yield.
- Environmental and economic benefits are realized by minimizing solvent loss and energy consumption in continuous flow systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Cyclopentylazetidine hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis typically involves cyclization of precursor amines with cyclopentyl groups under acidic conditions. For example, analogous procedures for azetidine derivatives use HCl in methanol or isopropyl alcohol to protonate the amine and stabilize the hydrochloride salt . Optimization includes temperature control (e.g., cooling to 5–10°C to minimize side reactions) and stoichiometric adjustments (e.g., 1:1 molar ratio of base to HCl). Purity can be enhanced via recrystallization in solvents like heptane or acetone .
- Key Considerations : Monitor pH during salt formation (target pH 2.5–3.0) and validate purity via HPLC (>98% purity as per analytical standards) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Safety Protocols : Wear PPE (gloves, goggles, respirators) due to risks of skin/eye irritation, as indicated for structurally similar hydrochlorides . Use fume hoods for weighing and dissolution.
- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation. Stability testing for analogous compounds shows ≥5-year integrity under these conditions . Avoid long-term room-temperature storage, as decomposition can generate hazardous byproducts .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Techniques :
- HPLC : Quantify purity (≥98%) using C18 columns and UV detection at 210–254 nm, as validated for related azetidine derivatives .
- NMR/FTIR : Confirm molecular structure (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm in ¹H NMR; C–N stretching vibrations at ~1,100 cm⁻¹ in FTIR) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion for C₈H₁₆ClN expected at m/z 162.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Approach :
- Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility in the azetidine ring. For example, cyclopentyl substituents may cause chair-to-boat transitions, altering splitting patterns .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon environments and assign ambiguous signals .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian software) to validate assignments .
Q. What experimental designs are recommended for studying the biological activity of this compound in enzyme inhibition assays?
- Protocol :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate, using ATP-competitive assays (e.g., VEGFR2/KDR inhibition models) . Include controls with DMSO (<1% v/v) to rule out solvent effects.
- Selectivity Screening : Compare IC₅₀ values against related enzymes (e.g., RORγt vs. RORα/β isoforms) to confirm target specificity, as demonstrated for structurally similar inhibitors .
- Cell-Based Validation : Use splenocyte cultures to assess Th17 differentiation inhibition, measuring IL-17A secretion via ELISA .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Troubleshooting :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted cyclopentyl precursors or oxidation artifacts). Adjust reaction time/temperature to suppress side reactions .
- Crystallization Optimization : Employ anti-solvent methods (e.g., adding heptane to methanol solutions) to enhance crystal uniformity .
- QC Standards : Adhere to pharmacopeial guidelines (e.g., USP monographs) for residual solvent limits (e.g., methanol <3,000 ppm) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
